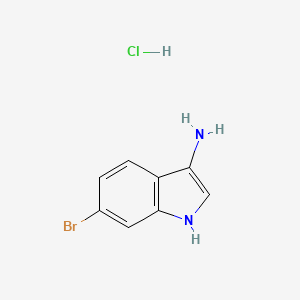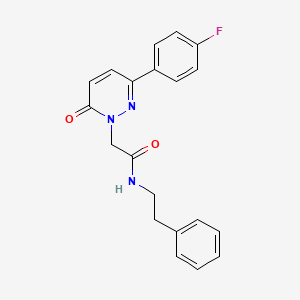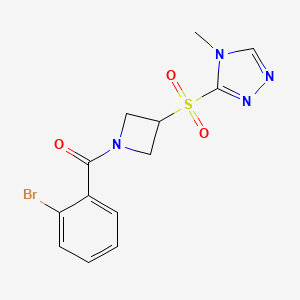![molecular formula C18H19NO4S B3017977 (E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1424658-35-4](/img/structure/B3017977.png)
(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic organic compound that features a combination of benzodioxole and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Alkylation: The benzodioxole moiety is then alkylated with an appropriate ethylating agent.
Sulfonamide Formation: The alkylated benzodioxole is reacted with a sulfonyl chloride derivative of 4-methylphenyl to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst or catalyst precursor in organic reactions.
Material Science: Its structural properties might make it useful in the development of new materials.
Biology and Medicine
Biochemistry: Studying its interactions with biological molecules to understand its mechanism of action.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Potential use in the development of new drugs or as a chemical probe in biological studies.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in binding interactions, while the sulfonamide group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-phenylethenesulfonamide: Similar structure but without the methyl group on the phenyl ring.
(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
The presence of the 4-methylphenyl group might confer unique properties in terms of reactivity and biological activity compared to its analogs. This could influence its binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-14-2-4-15(5-3-14)9-11-24(20,21)19-10-8-16-6-7-17-18(12-16)23-13-22-17/h2-7,9,11-12,19H,8,10,13H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSYYOACBOOMQF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3017894.png)

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)
![N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017900.png)

![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)


![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B3017911.png)



